molecular formula C12H13F3O2 B14048559 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

Katalognummer: B14048559
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: SODDUOSRBFIPTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-5-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one exerts its effects depends on the specific application and target moleculeFor example, the ketone group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound .

Vergleich Mit ähnlichen Verbindungen

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Eigenschaften

Molekularformel

C12H13F3O2

Molekulargewicht

246.22 g/mol

IUPAC-Name

1-[2-ethoxy-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2/c1-3-17-11-5-4-10(12(13,14)15)7-9(11)6-8(2)16/h4-5,7H,3,6H2,1-2H3

InChI-Schlüssel

SODDUOSRBFIPTK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.